molecular formula C15H17NO3 B2945908 N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide CAS No. 1226438-86-3

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide

Cat. No.: B2945908
CAS No.: 1226438-86-3
M. Wt: 259.305
InChI Key: LBNQLIUGFITJNH-UHFFFAOYSA-N
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Description

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with an allyl group and a cyclopropyl-oxoethoxy moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of 4-hydroxybenzamide, which serves as the core structure.

    Introduction of the Cyclopropyl-oxoethoxy Group: The hydroxy group of 4-hydroxybenzamide is then reacted with cyclopropyl-2-oxoethanol under acidic or basic conditions to form the 2-cyclopropyl-2-oxoethoxy substituent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The carbonyl group in the cyclopropyl-oxoethoxy moiety can be reduced to form alcohols.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or aldehydes from the allyl group.

    Reduction: Alcohols from the carbonyl group.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group may facilitate binding to active sites, while the cyclopropyl-oxoethoxy moiety can modulate the compound’s reactivity and stability. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    N-allylbenzamide: Lacks the cyclopropyl-oxoethoxy group, resulting in different reactivity and applications.

    4-(2-cyclopropyl-2-oxoethoxy)benzamide: Lacks the allyl group, affecting its binding properties and mechanism of action.

Uniqueness

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide is unique due to the combination of the allyl group and the cyclopropyl-oxoethoxy moiety, which imparts distinct chemical properties and potential biological activities. This dual substitution pattern enhances its versatility in various research applications.

Properties

IUPAC Name

4-(2-cyclopropyl-2-oxoethoxy)-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-9-16-15(18)12-5-7-13(8-6-12)19-10-14(17)11-3-4-11/h2,5-8,11H,1,3-4,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNQLIUGFITJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)OCC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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